molecular formula C5H10N2O B13250361 N-(2-aminocyclopropyl)acetamide

N-(2-aminocyclopropyl)acetamide

Cat. No.: B13250361
M. Wt: 114.15 g/mol
InChI Key: HXVZHNWAWKIVEI-UHFFFAOYSA-N
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Description

N-(2-aminocyclopropyl)acetamide is a cyclopropane-containing acetamide derivative characterized by a strained three-membered cyclopropyl ring substituted with an amine group at the 2-position. The cyclopropyl group introduces significant ring strain (~27 kcal/mol), which enhances reactivity and influences conformational rigidity compared to linear alkyl chains .

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-(2-aminocyclopropyl)acetamide

InChI

InChI=1S/C5H10N2O/c1-3(8)7-5-2-4(5)6/h4-5H,2,6H2,1H3,(H,7,8)

InChI Key

HXVZHNWAWKIVEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC1N

Origin of Product

United States

Preparation Methods

Cyclopropanation Approaches

  • Cyclopropanation of Alkenes with Diazo Compounds : This classical method involves the reaction of diazo compounds with alkenes to form cyclopropane rings. For example, vinyl acetamide can be cyclopropanated to yield 2-aminocyclopropyl derivatives after further functional group manipulation.

  • Kulinkovich Reaction : This titanium-mediated reaction converts esters into cyclopropanols, which can be transformed into aminocyclopropyl intermediates.

  • Reductive Amination of Cyclopropanecarbaldehyde : Cyclopropanecarbaldehyde can be subjected to reductive amination with amines to introduce the amino group on the cyclopropyl ring. This method is efficient for introducing the 2-aminocyclopropyl moiety with control over stereochemistry.

Amide Bond Formation to Yield N-(2-aminocyclopropyl)acetamide

Acylation Using Acyl Chlorides

  • The most straightforward method involves the reaction of 2-aminocyclopropylamine with acetyl chloride or 2-chloroacetyl derivatives to form the corresponding acetamide. This reaction is typically conducted in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base like triethylamine to neutralize the generated HCl.

  • Example: Activation of acetic acid to acetyl chloride using thionyl chloride, followed by reaction with 2-aminocyclopropylamine, affords This compound in good yield.

Peptide Coupling Reagents

  • Alternatively, the amide bond can be formed by coupling 2-aminocyclopropylamine with acetic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous solvents like DMF. This method avoids the need for acid chloride intermediates and can offer milder reaction conditions.

Detailed Synthetic Procedure Example (Adapted from Literature)

Step Reagents and Conditions Description Yield / Notes
1 Cyclopropanecarbaldehyde + 2-aminophenyl derivative + NaHCO3 in THF/MeOH, 60 °C, then NaBH4 reduction Reductive amination to install aminocyclopropyl group Moderate to good yields (30-70%) depending on substrate
2 Acetic acid activated as acetyl chloride (via SOCl2) Preparation of acetyl chloride intermediate Quantitative conversion
3 Reaction of 2-aminocyclopropylamine with acetyl chloride in THF with triethylamine at room temperature Formation of this compound via acylation High yield, easy purification

Analytical and Purification Techniques

  • Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR are used to confirm the structure and purity of intermediates and final products. Characteristic chemical shifts for cyclopropyl protons and amide protons are diagnostic.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS confirms molecular weights of intermediates and final compounds.

  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, with typical purity >95% required for biological evaluation.

  • Elemental Analysis : Confirms the elemental composition consistent with the molecular formula.

Summary of Key Synthetic Routes

Method Starting Material Key Reaction Advantages Limitations
Cyclopropanation with diazo compounds Styrene derivatives or vinyl acetamide Formation of cyclopropyl ring High stereochemical control Requires diazo reagents, safety concerns
Kulinkovich reaction Esters Titanium-mediated cyclopropanol formation Versatile, mild conditions Requires titanium reagents, sensitive
Reductive amination of cyclopropanecarbaldehyde Cyclopropanecarbaldehyde + amine Amination of aldehyde Straightforward, good yields Requires aldehyde precursor
Acylation with acetyl chloride 2-Aminocyclopropylamine + acetyl chloride Amide bond formation High yield, simple Acyl chlorides are moisture sensitive
Peptide coupling 2-Aminocyclopropylamine + acetic acid + EDCI/HOBt Amide bond formation Mild conditions, no acid chloride needed Requires coupling reagents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminocyclopropyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxo-compounds.

    Reduction: Formation of cyclopropylmethylamine derivatives.

    Substitution: Formation of various substituted cyclopropylacetamides.

Scientific Research Applications

Chemistry: N-(2-aminocyclopropyl)acetamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new medications for various diseases. Its ability to interact with biological targets makes it a promising candidate for further investigation.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-aminocyclopropyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Substituent Effects

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Contains a methoxyphenyl group (electron-donating) and a sulfonamide-linked quinazoline moiety. The methoxy group enhances solubility, while the quinazoline sulfonyl group facilitates π-π stacking in biological systems.
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Features a dichlorophenyl group (electron-withdrawing) and a thiazole ring. The chlorine atoms increase lipophilicity, aiding membrane permeability. Contrast: The cyclopropylamine in N-(2-aminocyclopropyl)acetamide may reduce steric hindrance compared to bulky dichlorophenyl groups.

Pharmacological Activity

Compound Biological Activity Mechanism/Notes Reference
N-(4-methoxyphenyl)-... (38) Anti-cancer (IC₅₀: 2–5 µM on HCT-116) Targets DNA topoisomerases via quinazoline sulfonyl group
2-(2,6-Dichlorophenyl)-... Antimicrobial, structural analog of penicillin Mimics benzylpenicillin’s lateral chain, inhibiting cell wall synthesis
This compound Hypothesized kinase inhibition Cyclopropylamine may disrupt ATP-binding pockets via H-bonding

Key Differences :

  • Quinazoline sulfonyl derivatives (e.g., Compound 38) exhibit potent anti-cancer activity due to dual targeting (DNA and enzyme inhibition), whereas this compound’s smaller size may limit multi-target effects.
  • Dichlorophenyl-thiazole acetamides show broader antimicrobial activity, while the cyclopropyl analog’s bioactivity remains underexplored.

Physicochemical Properties

Property This compound 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N-(4-methoxyphenyl)-... (38)
Molecular Weight (g/mol) ~142.2 287.17 ~500
LogP (Predicted) 0.5–1.2 3.8 2.5
Solubility (aq.) Moderate (amine enhances) Low (Cl groups reduce) Low (bulky substituents)
Melting Point Not reported 489–491 K Not reported

Key Insights :

  • The cyclopropyl group in this compound balances rigidity and solubility better than bulky aryl or halogenated analogs.
  • Thiazole-containing analogs exhibit higher LogP, favoring blood-brain barrier penetration but risking hepatotoxicity.

Biological Activity

N-(2-Aminocyclopropyl)acetamide, also known as 2-(1-aminocyclopropyl)acetamide, is an organic compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a cyclopropyl ring attached to an amino group and an acetamide functional group. This unique structure contributes to its reactivity and potential interactions with various biological targets. The compound's molecular formula is C5H10N2OC_5H_{10}N_2O, and it is recognized for its high reactivity due to the strain in the cyclopropyl ring.

Enzyme Interaction

Research indicates that this compound may act as an enzyme modulator. Preliminary studies suggest it could influence various biochemical pathways by interacting with enzymes and receptors within biological systems. Its potential role as an enzyme inhibitor or activator remains a focus of ongoing investigations.

Neurotransmitter Modulation

One of the notable areas of study involves its interaction with glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This suggests that this compound may have implications in neuroprotective strategies, although comprehensive pharmacological profiles are still under development.

Antioxidant Activity

A study investigated various acetamide derivatives, including this compound, for their antioxidant properties. The results demonstrated that compounds with similar structures exhibited significant antioxidant activity, which was assessed through their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophage cell lines .

CompoundIC50 (µM)Activity Type
400063.0443Antioxidant
4000710.6444Antioxidant

Antibacterial Potential

Another study focused on the antibacterial properties of novel acetamide derivatives, including this compound. The compounds demonstrated promising antibiofilm potential against various bacterial strains, outperforming standard antibiotics at certain concentrations .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, emphasizing its accessibility for research purposes. These methods often involve straightforward organic reactions that allow for the production of this compound in laboratory settings.

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